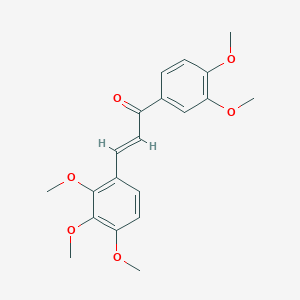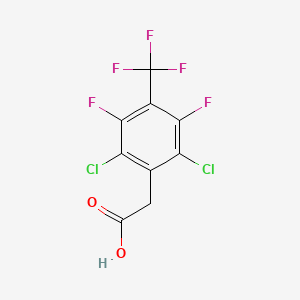
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid typically involves multiple steps, starting with the preparation of the phenyl ring. The final step involves the conversion of the phenyl ring to the acetic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation reactions, often using specialized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.
Biology: In biological research, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid can be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its unique structure allows for selective interactions with biological targets.
Medicine: The compound has potential applications in the pharmaceutical industry, where it can be used as a precursor for the synthesis of drugs. Its fluorinated groups can improve the pharmacokinetic properties of drug molecules, such as increased bioavailability and metabolic stability.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as pesticides and herbicides. Its ability to withstand harsh environmental conditions makes it suitable for use in formulations that require long-lasting effectiveness.
Wirkmechanismus
The mechanism by which 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluorinated groups enhance binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.
Receptors: Binding studies can reveal the receptors or binding sites that the compound targets.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-3,5-difluorobenzene: Lacks the trifluoromethyl group.
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an acetic acid moiety.
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an acetic acid moiety.
Uniqueness: 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is unique due to its combination of halogen and trifluoromethyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it particularly useful in specific applications where other similar compounds may not perform as effectively.
Eigenschaften
IUPAC Name |
2-[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F5O2/c10-5-2(1-3(17)18)6(11)8(13)4(7(5)12)9(14,15)16/h1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNIQFLIFNGDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B6358879.png)

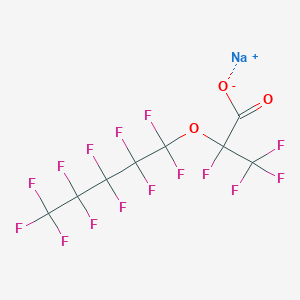
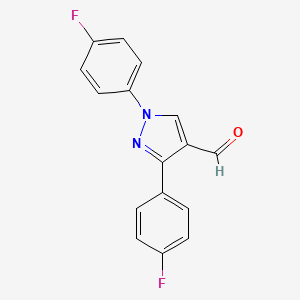

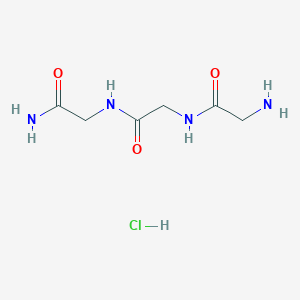
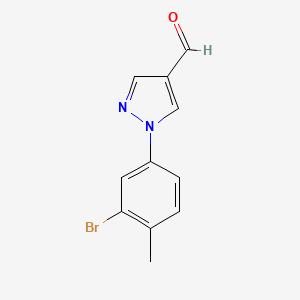
![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)



